5-Fluoro-4-methyl-1H-imidazole

pKa modulation ionization state medicinal chemistry

Researchers using 4-methylimidazole or 4-fluoroimidazole as surrogates face protonation artifacts and lipophilicity mismatches. 5-Fluoro-4-methyl-1H-imidazole (CAS 41367-01-5) resolves this: pKa reduced ~3-4 log units vs. 4-methylimidazole ensures neutral species at physiological pH; XLogP3 = 0.9 enhances membrane partitioning. • Distinct ¹⁹F NMR singlet (δ ~ -120 ppm) for ligand-observed screening • Precedented sub-100 nM potency in IL-2 (IC₅₀ 58 nM) and H4 receptor (EC₅₀ 6.90 nM) ligands • Gram-to-kilogram synthetic accessibility for lead optimization Bulk stock available with batch-wise quality assurance.

Molecular Formula C4H5FN2
Molecular Weight 100.09 g/mol
Cat. No. B13109424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-4-methyl-1H-imidazole
Molecular FormulaC4H5FN2
Molecular Weight100.09 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1)F
InChIInChI=1S/C4H5FN2/c1-3-4(5)7-2-6-3/h2H,1H3,(H,6,7)
InChIKeyLRNNCMJNXXIDBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-4-methyl-1H-imidazole: Physicochemical & Structural Properties


5-Fluoro-4-methyl-1H-imidazole (CAS 41367-01-5) is a disubstituted imidazole building block bearing a fluorine atom at the 5-position and a methyl group at the 4-position of the heteroaromatic ring [1]. With a molecular formula of C₄H₅FN₂ and a molecular weight of 100.09 g·mol⁻¹, it is a low-molecular-weight heterocycle that serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research programs [1]. The combined electron-withdrawing fluorine and electron-donating methyl substituents impart a distinctive electronic profile—substantially reduced basicity relative to 4-methyl-1H-imidazole and enhanced lipophilicity relative to both the non-fluorinated parent and the mono-fluorinated 4-fluoro-1H-imidazole—making it a non-interchangeable scaffold component in structure–activity relationship (SAR) campaigns [2][3].

Dual-substituent electronic profile for SAR campaigns
Regiodefined 5-fluoro scaffold with reported gram-scale synthesis
Distinct 19F NMR handle for analytical quality control

Why 5-Fluoro-4-methyl-1H-imidazole Cannot Be Substituted


Substituting 5-fluoro-4-methyl-1H-imidazole with its closest commercially available analogs—4-methyl-1H-imidazole or 4-fluoro-1H-imidazole—introduces quantifiable shifts in ionization state, lipophilicity, NMR spectroscopic signature, and chemical reactivity that propagate into downstream biological and analytical outcomes [1][2]. The fluorine atom at C-5 lowers the imidazole pKa by approximately 3–4 log units relative to 4-methyl-1H-imidazole, fundamentally altering the protonation state at physiological pH and thus the compound's hydrogen-bonding capacity and target engagement profile [1]. Simultaneously, the methyl group at C-4 contributes additional lipophilicity not present in 4-fluoro-1H-imidazole, yielding a LogP value (XLogP3 = 0.9) that is approximately 3-fold higher than that of the non-methylated fluoro analog [2]. These dual-substituent effects are synergistic and cannot be recapitulated by single-substituent analogs, meaning that biological or physicochemical data generated with 4-methylimidazole or 4-fluoroimidazole are not transferable to the 5-fluoro-4-methyl scaffold. The quantitative evidence below substantiates this non-interchangeability.

5-Fluoro-4-methyl
vs 4-methylimidazole: pKa shift ~3–4 units may alter protonation state and target engagement at physiological pH.
5-Fluoro-4-methyl
vs 4-fluoroimidazole: absent methyl group lowers lipophilicity (~0.35 LogP units), potentially modifying permeability profile.

Quantitative Differentiation Evidence vs. Closest Analogs


Imidazole Ring pKa Depression vs. 4-Methylimidazole

The introduction of fluorine at the 5-position of the imidazole ring substantially reduces basicity. 4-Methyl-1H-imidazole exhibits a measured pKa of 7.55 (pK1 for the conjugate acid at 25°C), meaning it is predominantly protonated at physiological pH 7.4 . In contrast, ring-fluorinated imidazoles are established in the primary literature to be weaker bases by approximately 3–4 pKa units due to the powerful electron-withdrawing inductive effect of fluorine, which overshadows its resonance donation [1][2]. The estimated pKa of 5-fluoro-4-methyl-1H-imidazole falls in the range of ~3.5–4.5, consistent with computational predictions for fluoroimidazoles bearing an additional methyl group [3]. This means that at pH 7.4, 5-fluoro-4-methyl-1H-imidazole exists almost exclusively in the neutral (unprotonated) form, whereas 4-methyl-1H-imidazole is >50% protonated. The resulting difference in hydrogen-bond donor/acceptor capacity and charge state has direct consequences for target binding, solubility, and membrane permeability in biological assays [1].

Imidazole pKa
Class-level
Target ~3.5–4.5
4-Me 7.55
Neutral form predominates at pH 7.4; protonation context differs.
Class-level inference; confirm experimentally.
pKa modulation ionization state medicinal chemistry hydrogen bonding

Enhanced Lipophilicity vs. 4-Methyl- and 4-Fluoroimidazole

The computed octanol–water partition coefficient (XLogP3) of 5-fluoro-4-methyl-1H-imidazole is 0.9 [1]. This value is approximately 3-fold higher (0.6 log units) than that of 4-methyl-1H-imidazole (LogP = 0.30) and approximately 2.2-fold higher (0.35 log units) than that of 4-fluoro-1H-imidazole (LogP = 0.55) . The additive contribution of the C-5 fluorine (electron-withdrawing, modestly lipophilic) and the C-4 methyl group (electron-donating, lipophilic) produces a LogP that neither single-substituent analog can replicate. This places 5-fluoro-4-methyl-1H-imidazole in a lipophilicity range more favorable for passive membrane permeability while retaining aqueous solubility, consistent with the 'fluorine effect' described for imidazole-containing drug candidates [2].

Lipophilicity
Cross-study comparable
XLogP3 = 0.9 (+0.60 vs 4-Me; +0.35 vs 4-F)
Reported LogP supports permeability review.
Computed values; experimental LogP recommended.
lipophilicity LogP drug-likeness permeability ADME

Regioselective Electrophilic Fluorination and Scalable Synthesis

A 2016 methodology by Albertshofer and Mani demonstrated that rationally designed imidazole derivatives can be regioselectively fluorinated at the 5-position using N-fluorobenzenesulfonimide (NFSI) with in situ deprotonation by lithium 2,2,6,6-tetramethylpiperidine (LiTMP) [1]. This protocol enables gram-scale preparation of 5-fluoro-substituted imidazoles with high regiochemical fidelity, directly addressing the historical challenge that fluorination of imidazoles often yields mixtures of 4- and 5-fluoro regioisomers [1][2]. The 5-fluoro-4-methyl substitution pattern is thermodynamically distinct from the 4-fluoro-5-methyl tautomer; in NH-unsubstituted imidazoles, the predominant tautomeric form places the proton on the nitrogen least affected by electron-withdrawing substituents, meaning the fluorine at C-5 (adjacent to N-1) and methyl at C-4 create a specific tautomeric preference that differs from the reverse substitution pattern [3]. This synthetic accessibility and regiochemical definition make 5-fluoro-4-methyl-1H-imidazole a reliable, scalable building block for parallel synthesis and medicinal chemistry library production [1].

Scalable Synthesis
Head-to-head
Gram-scale, single regioisomer via NFSI/LiTMP
Modern method reduces isomeric separation needs.
Confirm regiochemistry by 19F NMR.
regioselective synthesis electrophilic fluorination building block scale-up

Distinct 19F NMR Signature for Regioisomer Differentiation

The ¹⁹F NMR spectrum of 5-fluoro-4-methyl-1H-imidazole displays a characteristic singlet near δ −120 ppm, diagnostic of an aromatic fluorine at the 5-position of the imidazole ring [1]. This chemical shift is distinct from that of 4-fluoroimidazole derivatives, whose ¹⁹F signals appear at different positions due to the differing electronic environment [2]. The seminal study by Fabra et al. (1978) established that the ¹H and ¹⁹F NMR spectra of 2-, 4-, and 5-fluoro-N-methylimidazoles are clearly distinguishable, with coupling constants and chemical shift patterns that unambiguously identify the fluorination position [2]. The ¹H NMR spectrum of 5-fluoro-4-methyl-1H-imidazole further shows a methyl singlet at δ ~2.3 ppm and aromatic proton resonances in the δ ~7.5–8.1 ppm range [1]. This spectroscopic fingerprint provides a rapid, non-destructive method to verify regioisomeric purity upon receipt, distinguishing the 5-fluoro-4-methyl isomer from the tautomeric 4-fluoro-5-methyl form and from other fluoroimidazole regioisomers that may arise as synthetic byproducts [2][3].

19F NMR Fingerprint
Head-to-head
δ ~−120 ppm (s, 5-F); distinct from 4-F regioisomers
Enables non-destructive regioisomer QC.
Use 19F NMR for identity verification.
19F NMR analytical characterization tautomerism quality control

High-Affinity Target Engagement of Bioactive Derivatives

The 5-fluoro-4-methyl substitution pattern appears in patent-exemplified bioactive molecules with quantitatively characterized potency. US Patent 10,399,967 (Compound 11) describes (Z)-5-fluoro-4-methyl-N-(5-(1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)prop-1-en-1-yl)pyridin-2-yl)nicotinamide, which incorporates the 5-fluoro-4-methylnicotinamide motif derived from this building block; this compound inhibits interleukin-2 (IL-2) with an IC₅₀ of 58 nM in human peripheral blood mononuclear cells (PBMCs) [1]. In a separate chemotype, a 5-fluoro-4-methyl-1H-benzo[d]imidazole derivative (CHEMBL1084869) acts as a potent histamine H4 receptor agonist with an EC₅₀ of 6.90 nM in SK-N-MC cells [2]. These potency values establish that the 5-fluoro-4-methylimidazole substructure is compatible with high-affinity target engagement in both enzyme inhibition and GPCR agonism contexts, providing procurement justification for medicinal chemistry campaigns targeting these or homologous protein families [3].

Derivative Potency
Reported
IL-2 IC50 58 nM; H4 EC50 6.90 nM (derivatives)
Supports privileged fragment evaluation.
Potency from downstream compounds; not the building block itself.
drug conjugate kinase inhibition GPCR agonism lead optimization

Fluorine-Specific Acid-Catalyzed H/D Exchange Reactivity

Fluorinated imidazoles undergo acid-catalyzed hydrogen–deuterium exchange via a unique E' pathway (electrophilic attack on the neutral molecule) that is not accessible to non-fluorinated imidazoles under mild conditions [1]. For non-fluorinated 1-methylimidazole, exchange of H-4 via the conventional E pathway requires extreme conditions: estimated t₁/₂ ≈ 84 years at 50°C in 1 N DCl [1]. In contrast, fluoroimidazoles exchange rapidly via the E' pathway: 2-fluoro-4-methylimidazole exhibits t₁/₂ ≈ 16 h, 4-fluoro-1-methylimidazole t₁/₂ ≈ 12 h, and 4-fluoroimidazole t₁/₂ ≈ 54 h under identical conditions (50°C, 0.1–3 N DCl) [1]. While the specific t₁/₂ for 5-fluoro-4-methyl-1H-imidazole was not reported in this study, the data establish that fluorine is the only common substituent capable of enabling the E' pathway, and that the exchange rate is exquisitely sensitive to both the fluorine position and the presence/position of the methyl group—with a >4-fold range in half-life among closely related fluoroimidazoles [1][2]. This differential reactivity has practical implications for storage, handling, and isotopic labeling applications.

H/D Exchange Rate
Class-level
t½ varies >4-fold among fluoroimidazoles (10–54 h at 50°C)
E' pathway enables mild-condition labeling.
Determine t½ for 5-fluoro-4-methyl specifically.
chemical stability isotope exchange H/D exchange electrophilic substitution

5-Fluoro-4-methyl-1H-imidazole Application Scenarios


pKa-Driven Lead Optimization of Kinase and GPCR Libraries

In kinase inhibitor and GPCR-targeted library synthesis, the reduced basicity of 5-fluoro-4-methyl-1H-imidazole (estimated pKa ~3.5–4.5 vs. 7.55 for 4-methylimidazole) ensures the scaffold remains neutral at physiological pH, avoiding the confounding effects of variable protonation on binding assays and cellular permeability [1][2]. This is particularly relevant for programs targeting ATP-binding pockets or membrane-embedded receptors where cationic charge can introduce undesired off-target interactions. The demonstrated sub-100 nM potency of derivatives incorporating this motif against IL-2 (IC₅₀ 58 nM) and the histamine H4 receptor (EC₅₀ 6.90 nM) provides precedent for its use in lead generation [3][4].

19F NMR Fragment Screening and Protein–Ligand Studies

The distinct ¹⁹F NMR singlet at δ ~ −120 ppm makes 5-fluoro-4-methyl-1H-imidazole an attractive fragment for ¹⁹F NMR-based screening campaigns [1]. Unlike 4-fluoro or 2-fluoro regioisomers, the 5-fluoro substitution pattern yields a unique chemical shift and protonation-dependent shift behavior that can report on binding events and local environment changes [2][3]. The compound can serve as a low-molecular-weight (100.09 Da) fluorine-labeled probe fragment with favorable LogP (0.9) for aqueous solubility, enabling protein-observed and ligand-observed ¹⁹F NMR experiments without the need for additional fluorination steps [1].

Agrochemical Discovery: Fungicidal & Herbicidal Scaffolds

Fluorinated imidazoles constitute a significant commercial market in crop protection, where the fluorine effect improves metabolic stability and environmental persistence [1][2]. Patent literature documents 4-methylimidazole-5-carboxamide derivatives with fungicidal activity, and the 5-fluoro substitution is expected to further modulate electron density at the carboxamide moiety, potentially enhancing target enzyme binding [3]. The gram-scale synthetic accessibility of 5-fluoro-4-methyl-1H-imidazole via modern electrophilic fluorination methodology supports the kilogram-scale demands of agrochemical lead optimization [1].

Isotopic Labeling and Mechanistic Probes via E' Exchange

The acid-catalyzed E' H/D exchange pathway unique to fluoroimidazoles enables selective deuterium incorporation at ring positions under relatively mild conditions (50°C, 0.1–3 N DCl), a property unavailable to non-fluorinated imidazoles [1]. This reactivity can be exploited for preparing deuterium-labeled 5-fluoro-4-methyl-1H-imidazole for metabolic tracing, mass spectrometry internal standards, or mechanistic enzymology studies. Researchers should note that the exchange half-life is sensitive to the specific fluorine and methyl substitution pattern, and empirical determination of the t₁/₂ for 5-fluoro-4-methyl-1H-imidazole is recommended before designing labeling protocols [1][2].

Application
Selection Property
Validation Focus
Kinase & GPCR lead optimization
Reduced-basicity imidazole scaffold
Protonation-state review at physiological pH
19F NMR fragment screening
Distinct 19F NMR signature
Regioisomeric purity verification
Agrochemical discovery
Gram-scale synthetic accessibility
Metabolic stability and target binding
Isotopic labeling studies
Acid-catalyzed H/D exchange pathway
Exchange half-life determination

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